E3 Ligase Ligand-linker Conjugate 13

PROTAC CDK6 degradation DC50

E3 Ligase Ligand-linker Conjugate 13 is a critical bifunctional building block for PROTAC synthesis, available as Pomalidomide-PEG1-C2-N3 (CRBN) or VH032-PEG2-N3 (VHL). CRBN-based conjugate enables CDK6-selective degrader development (DC50=2.1 nM). VHL version offers orthogonal ligase recruitment. Terminal azide enables modular library synthesis via CuAAC/SPAAC. Choose precise ligase-ligand geometry for your target.

Molecular Formula C29H38N4O7
Molecular Weight 554.6 g/mol
Cat. No. B12383048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 13
Molecular FormulaC29H38N4O7
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C29H38N4O7/c1-29(2,3)40-25(35)17-31-12-8-19(9-13-31)39-20-10-14-32(15-11-20)18-4-5-21-22(16-18)28(38)33(27(21)37)23-6-7-24(34)30-26(23)36/h4-5,16,19-20,23H,6-15,17H2,1-3H3,(H,30,34,36)
InChIKeyPXKNNVGJAFXCDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 13: A Foundational Building Block for PROTAC Procurement


E3 Ligase Ligand-linker Conjugate 13 is a bifunctional molecule within the Proteolysis-Targeting Chimera (PROTAC) technology framework, classified as an E3 ligase ligand-linker conjugate. This specific compound exists with two distinct chemical identities: one based on a Thalidomide cereblon (CRBN) ligand [1], and another based on a (S,R,S)-AHPC von Hippel-Lindau (VHL) ligand . Both serve as critical intermediates for the synthesis of complete PROTAC molecules, functioning to recruit the respective E3 ubiquitin ligase (CRBN or VHL) to a target protein of interest . The inclusion of a linker domain provides a chemical handle for subsequent conjugation to a target-protein-binding warhead.

Why Generic Substitution of E3 Ligase Ligand-linker Conjugate 13 is Not Advisable in PROTAC Development


In PROTAC research, simply substituting one E3 ligase ligand-linker conjugate for another within the same class is scientifically invalid due to critical functional divergences. The efficacy of a PROTAC is highly sensitive to the specific E3 ligase recruited (e.g., CRBN vs. VHL), which dictates the suite of proteins that can be ubiquitinated and the cell types in which degradation occurs [1]. Furthermore, even among conjugates recruiting the same E3 ligase, variations in linker composition and exit vector profoundly alter ternary complex formation geometry, leading to significant differences in target degradation potency (DC50) and selectivity between closely related protein isoforms [2]. This necessitates precise, evidence-based selection of the specific conjugate validated for the intended target, as detailed in the following quantitative evidence.

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 13 from Closest Analogs


Comparative Degradation Potency of Pomalidomide-based PROTACs for CDK6 vs. CDK4

A PROTAC degrader (CP-10) synthesized using the pomalidomide-based version of this conjugate (Pomalidomide-PEG1-C2-N3) demonstrates highly potent and selective degradation of CDK6 with a DC50 of 2.1 nM . When compared to a closely related PROTAC series (CP-A1, CP-A2, CP-A3, CP-A4) derived from the same pomalidomide warhead but with different linkers, the CP-10 conjugate exhibits superior potency. The comparator PROTACs in this series show significantly higher DC50 values for CDK6, ranging from 8.6 nM to 271.9 nM [1].

PROTAC CDK6 degradation DC50

Isoform Selectivity of CDK6 over CDK4 Achieved with Pomalidomide-PEG1-C2-N3

The PROTAC CP-10, which incorporates the Pomalidomide-PEG1-C2-N3 conjugate, degrades CDK6 with high potency (DC50 = 2.1 nM) while exhibiting minimal activity against the closely related isoform CDK4 [1]. In stark contrast, a comparative series of CDK4/6-targeting PROTACs (CP-A1, CP-A2, CP-A3, CP-A4) synthesized with alternative linkers show no degradation of CDK4 at concentrations up to 500 nM, despite varying potencies for CDK6 [2].

PROTAC CDK4/6 Selectivity

Chemical Functionalization for Click Chemistry Compatibility

The pomalidomide-based identity of this conjugate (Pomalidomide-PEG1-C2-N3) is functionalized with an azide moiety, enabling its use in bioorthogonal click chemistry reactions, specifically CuAAC and SPAAC . While other conjugates exist with different reactive groups (e.g., amines, carboxylic acids), the presence of the azide allows for rapid and specific conjugation to alkyne-bearing target protein ligands under mild conditions.

PROTAC synthesis Click chemistry Conjugation

VHL-based Recruitment as an Alternative to CRBN for Distinct Degradation Profiles

The VHL-based identity of E3 Ligase Ligand-linker Conjugate 13 (VH032-PEG2-N3) recruits the von Hippel-Lindau (VHL) E3 ligase [1], a functionally distinct pathway from the cereblon (CRBN) E3 ligase recruited by the pomalidomide- and thalidomide-based conjugates [2]. This difference is fundamental, as CRBN and VHL recruiters engage different neo-substrates, exhibit varying expression profiles across tissues, and are susceptible to different resistance mechanisms [3].

PROTAC VHL E3 Ligase

Defined Application Scenarios for E3 Ligase Ligand-linker Conjugate 13 Based on Evidence


Design and Synthesis of Potent, Isoform-Selective CDK6 PROTAC Degraders

Utilize the pomalidomide-based identity of this conjugate (Pomalidomide-PEG1-C2-N3) as the core E3 ligase recruitment module for constructing PROTACs designed to achieve potent (DC50 = 2.1 nM) and preferential degradation of CDK6 over CDK4 [1]. This application is supported by direct evidence from studies where the derived PROTAC, CP-10, demonstrated a >230-fold selectivity window, a critical feature for dissecting CDK4/6 biology in cancer models .

Modular Synthesis of PROTAC Libraries via Copper-Catalyzed Click Chemistry

Employ the pomalidomide-based version of this conjugate as an azide-functionalized building block for the rapid, modular construction of PROTAC libraries [1]. Its compatibility with CuAAC and SPAAC click chemistry allows for efficient, high-yielding conjugation to a diverse array of alkyne-derivatized target protein ligands, streamlining the hit-to-lead optimization process for novel degraders .

Engineering PROTACs to Leverage the VHL E3 Ligase Pathway

Use the VHL-based identity of this conjugate (VH032-PEG2-N3) to recruit the VHL E3 ubiquitin ligase complex [1]. This is a critical application when the target protein is not susceptible to CRBN-mediated degradation or when studies require orthogonal E3 ligase recruitment to validate degradation phenotypes or overcome cell-type-specific limitations of CRBN-based PROTACs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 Ligase Ligand-linker Conjugate 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.